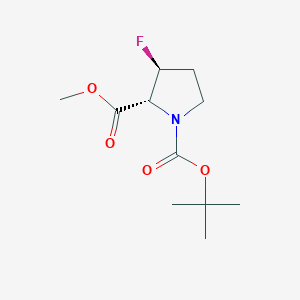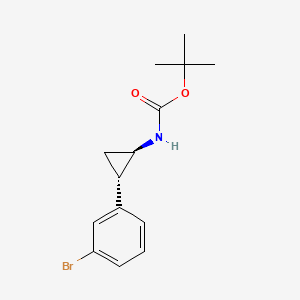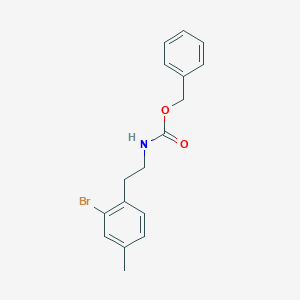
trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid: is an organic compound that features a cyclohexane ring substituted with an allyloxycarbonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves the hydrogenation of appropriate aromatic or cyclohexene derivatives. The process often uses catalysts such as platinum group metals or Raney nickel under specific conditions to achieve the desired trans configuration . The reaction conditions include hydrogen pressures of 100-150 atm and temperatures of 130-160°C .
Industrial Production Methods: Industrial production methods for this compound may involve a one-pot synthesis approach, where the trans isomer is obtained with a high trans ratio by reacting suitable precursors under basic conditions with a catalyst and solvent mixture . This method is advantageous for large-scale production due to its efficiency and lower hydrogen pressure requirements.
Chemical Reactions Analysis
Types of Reactions: trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the allyloxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid serves as an intermediate for the preparation of various compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activities or receptor functions . The specific pathways and targets depend on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
- cis-3-aminocyclohexanecarboxylic acid
- trans-4-aminocyclohexanecarboxylic acid
- cis-4-aminocyclohexanecarboxylic acid
Uniqueness: trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is unique due to its specific trans configuration and the presence of the allyloxycarbonyl group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its cis counterparts and other similar compounds .
Properties
IUPAC Name |
(1R,3R)-3-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-6-16-11(15)12-9-5-3-4-8(7-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGNIEBAURMBJS-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8148253.png)







